Dimethyl(2-methoxyphenyl)silanol

Hiyama–Denmark coupling cross-coupling biaryl synthesis

Dimethyl(2-methoxyphenyl)silanol (CAS 609353-74-4), also referred to as hydroxy-(2-methoxyphenyl)-dimethylsilane, is an organosilanol bearing a 2-methoxyphenyl (ortho-methoxy) substituent on a dimethylsilanol core. It belongs to the broader class of aryl(dimethyl)silanols that serve as silicon-based nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama–Denmark coupling) and as synthetic intermediates for Tamao–Fleming oxidative desilylation.

Molecular Formula C9H14O2Si
Molecular Weight 182.29 g/mol
CAS No. 609353-74-4
Cat. No. B12571452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(2-methoxyphenyl)silanol
CAS609353-74-4
Molecular FormulaC9H14O2Si
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1[Si](C)(C)O
InChIInChI=1S/C9H14O2Si/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7,10H,1-3H3
InChIKeyGGAIGWPEPIIGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Dimethyl(2-methoxyphenyl)silanol (CAS 609353-74-4) Is Not Interchangeable with Common Arylsilanols


Dimethyl(2-methoxyphenyl)silanol (CAS 609353-74-4), also referred to as hydroxy-(2-methoxyphenyl)-dimethylsilane, is an organosilanol bearing a 2-methoxyphenyl (ortho-methoxy) substituent on a dimethylsilanol core . It belongs to the broader class of aryl(dimethyl)silanols that serve as silicon-based nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama–Denmark coupling) and as synthetic intermediates for Tamao–Fleming oxidative desilylation [1][2]. The ortho-methoxy substitution pattern imparts distinct electronic and steric properties that differentiate this compound from its para- and meta-methoxy isomers, as well as from the unsubstituted parent dimethyl(phenyl)silanol. These differences directly affect catalyst activation requirements, oxidative cleavage conditions, and metalation-directing behavior, making generic substitution scientifically unreliable.

Why Generic Substitution of Dimethyl(2-methoxyphenyl)silanol with Para- or Unsubstituted Analogs Fails


Aryl(dimethyl)silanols are not a uniform reagent class. The position of the methoxy substituent on the aromatic ring fundamentally alters: (1) the activator/base required for efficient cross-coupling (Cs2CO3 for electron-rich systems vs. CsOH·H2O for ortho-substituted or electron-poor variants) [1]; (2) the conditions required for Tamao–Fleming oxidative C–Si bond cleavage, where the ortho-methoxy group enables a substantially milder protocol than the parent phenyldimethylsilyl system [2]; and (3) the site selectivity of any directed ortho-metalation (DoM) chemistry, since ortho-methoxy substitution can suppress coupling at certain positions while enhancing reactivity at others [3]. Substituting the ortho-methoxy silanol with the para-methoxy isomer (CAS 22868-26-4, commercially available from Sigma-Aldrich at 96% purity) or with dimethyl(phenyl)silanol (CAS 5272-18-4) without adjusting these parameters is likely to result in failed coupling, yield collapse, or undesired side-product formation.

Quantitative Differentiation Evidence for Dimethyl(2-methoxyphenyl)silanol (CAS 609353-74-4) vs. Analogs


Activation Base Divergence for Pd-Catalyzed Cross-Coupling: Ortho-Substituted vs. Electron-Rich Arylsilanols

In the Denmark–Ober Pd-catalyzed cross-coupling system, ortho-substituted aryl(dimethyl)silanols require a different activator than electron-rich aryl(dimethyl)silanols. Specifically, the Denmark paper reports that while electron-rich aryl(dimethyl)silanols undergo cross-coupling with aryl iodides and aryl bromides in high yields using Cs2CO3 as activator, ortho-substituted variants require CsOH·H2O to achieve comparably high yields [1]. The target compound, bearing an ortho-methoxy substituent, falls into the ortho-substituted category and is thus predicted to require CsOH·H2O rather than Cs2CO3. By contrast, the para-methoxy isomer (4-methoxyphenyl)dimethylsilanol (CAS 22868-26-4) is explicitly used as an electron-rich substrate activated by Cs2CO3, as documented in the Sigma-Aldrich application entry and in the Tetrahedron mechanistic study [2]. Using the incorrect base leads to low conversion or no reaction.

Hiyama–Denmark coupling cross-coupling biaryl synthesis

Tamao–Fleming Oxidative Desilylation: Milder Conditions Enabled by the ortho-Methoxyphenyl Group vs. Phenyldimethylsilyl

Lee and Corey (2001) explicitly report that the (2-methoxyphenyl)dimethylsilyl group offers advantages over the parent phenyldimethylsilyl group because its Tamao–Fleming oxidation can be effected under very mild conditions [1]. The classic phenyldimethylsilyl group requires a two-step protocol: electrophilic ipso-desilylation of the phenyl group (typically with HBr, Br2, or Hg(OAc)2) followed by oxidative rearrangement with peracetic acid or H2O2 [2]. The ortho-methoxy substituent activates the aromatic ring toward electrophilic cleavage, enabling the same overall C–Si → C–OH transformation under significantly attenuated conditions, which is critical for substrates containing acid-sensitive or oxidatively labile functionality. The (2-methoxyphenyl)dimethylsilyl lithium reagent 1 (generated from the corresponding disilane, itself derived from the silanol) and its cyanocuprate derivative 3 formed C–Si bonds with geranyl benzoate (80%) and sorbyl benzoate (72%) that were subsequently cleaved to alcohols under these mild oxidative conditions [1].

Tamao–Fleming oxidation C–Si to C–O conversion total synthesis

Metalation Site-Selectivity Difference: ortho-Methoxy Silanolate vs. meta/para-Substituted Analogs

Silanolates can function as directed metalation groups (DMGs) for aromatic C–H functionalization. Research on silanol metalation directing effects shows that the position of the methoxy substituent dramatically alters the site of deprotonation . When a meta-methoxy group is present, metalation of the aromatic ring by the silanolate directing group is redirected . In a separate study on organosilane coupling reactivity, an ortho-methoxy substituent was found to cause severe inhibition of the coupling reaction, whereas a para-methoxy substituent had an activating effect [1]. The target compound, bearing both an ortho-methoxy substituent and a silanol group, is predicted to exhibit a distinct directing preference for metalation at positions that are different from those accessed by the para- or meta-methoxy analogs, enabling regioselective functionalization strategies not possible with the other isomers.

directed ortho-metalation silanolate directing group regioselective functionalization

Physical Property Differentiation: ortho-Isomer vs. para-Isomer Density and Refractive Index

The ortho- and para-methoxy isomers of dimethyl(methoxyphenyl)silanol are structural isomers (identical molecular formula C9H14O2Si, identical molecular weight 182.29 g/mol) but exhibit measurably different physical properties due to the methoxy substitution pattern . The para-isomer (4-methoxyphenyl)dimethylsilanol (CAS 22868-26-4) has a reported density of 1.101 g/mL at 25 °C and refractive index n20/D of 1.522 . While the disilane precursor of the ortho compound—bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7)—has a reported density of 1.0297 g/mL at 25 °C and refractive index n20/D of 1.5673 [1], indicating that the ortho-substituted aryl system is less dense but more polarizable than the para-substituted counterpart. These property differences enable unambiguous identity confirmation by simple refractometry or density measurement upon receipt from a supplier, and they affect solvent compatibility and purification behavior.

physical characterization quality control formulation

Quantitatively Justified Application Scenarios for Dimethyl(2-methoxyphenyl)silanol (CAS 609353-74-4) Procurement


Total Synthesis of Acid-Sensitive Natural Products Requiring Mild C–Si → C–OH Conversion

When constructing complex natural products bearing acid-labile functional groups (epoxides, glycosidic bonds, tertiary allylic alcohols), the (2-methoxyphenyl)dimethylsilyl group—accessed via the target silanol—enables Tamao–Fleming oxidation under conditions that are significantly milder than those tolerated by the parent phenyldimethylsilyl system [1]. Lee and Corey (2001) demonstrated this with geranyl and sorbyl substrates, achieving 72–80% C–Si bond formation yields and subsequent oxidative cleavage under mild conditions that would decompose the polyene framework if standard phenyldimethylsilyl oxidation protocols were applied [1]. This scenario directly leverages the head-to-head comparison evidence (Section 3, Evidence Item 2) that the ortho-methoxyphenyl group is uniquely suited for substrates where the two-step Br2/Hg(OAc)2 then AcOOH protocol of the parent phenyl system is chemically incompatible.

Pd-Catalyzed Biaryl Synthesis with Ortho-Substituted Silanol Partners Requiring CsOH Activation

The Denmark–Ober study (2004) established that ortho-substituted aryl(dimethyl)silanols require CsOH·H2O as the activator for high-yield cross-coupling, as opposed to Cs2CO3 for electron-rich or unhindered variants [2]. The target compound (ortho-methoxy substitution) is predicted to fall into this CsOH-requiring category. Researchers seeking to couple an ortho-substituted silanol with an aryl bromide or iodide should procure the ortho-methoxy silanol specifically, and must use the CsOH·H2O protocol rather than blindly applying conditions optimized for the para-methoxy isomer (which uses Cs2CO3 as documented by Sigma-Aldrich and the Tetrahedron mechanistic studies [3]). The class-level inference (Section 3, Evidence Item 1) provides the predictive basis for this application.

Regioselective C–H Functionalization via Silanolate-Directed Metalation with ortho-Methoxy Steering

For synthetic sequences requiring directed ortho-metalation (DoM) on an aryl ring that already bears a silanol substituent, the ortho-methoxy group provides a distinct metalation profile compared to meta- and para-substituted analogs [4]. Literature evidence indicates that ortho-methoxy substitution causes severe inhibition of undesired coupling pathways while para-methoxy exerts an activating effect, and that the silanolate directing group itself shows different positional selectivity depending on the methoxy substitution pattern [4]. This scenario (Section 3, Evidence Item 3) applies to the construction of polysubstituted biaryls and heterobiaryls where precise control of C–C bond formation site is critical for target compound purity.

Incoming Quality Control Verification by Refractive Index or Density Measurement

Procurement workflows for isomeric organosilanols must include rapid identity confirmation to prevent costly mis-shipments. The ortho-isomer (target compound) is physically distinguishable from the para-isomer (CAS 22868-26-4, density 1.101 g/mL, n20/D 1.522) by its lower density and higher refractive index, as evidenced by the ortho-disilane precursor data (density 1.030 g/mL, n20/D 1.5673) [5] and the target silanol's computed LogP (1.10) and PSA (29.46 Ų) . A simple refractive index measurement (target reading near 1.567 vs. 1.522 for the para isomer) provides immediate go/no-go decision support upon material receipt, grounded in the supporting evidence of Section 3, Evidence Item 4.

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